[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid
Description
The compound (tert-butoxycarbonyl)aminoacetic acid features a tert-butoxycarbonyl (Boc)-protected amino group attached to a tetrahydro-2H-thiopyran-4-yl ring, a six-membered sulfur-containing heterocycle. Its structure combines the Boc group’s stability with the thiopyran ring’s unique electronic and steric properties, which influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(thian-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)8-4-6-18-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNJQNTIIMDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCSCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(tert-butoxycarbonyl)aminoacetic acid, with the molecular formula CHNOS and a molecular weight of 275.36 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
- IUPAC Name : (tert-butoxycarbonyl)aminoacetic acid
- CAS Number : Not specified in the search results
- Molecular Structure : The compound features a tetrahydrothiopyran ring, which is known for its diverse biological activities.
Biological Activity
The biological activity of (tert-butoxycarbonyl)aminoacetic acid has been explored in various studies, indicating its potential in several therapeutic areas:
- Antiviral Activity : Research has shown that compounds with similar structures exhibit antiviral properties. For instance, a study on tetrahydroisoquinoline derivatives demonstrated significant antiviral activity against human coronaviruses, suggesting that derivatives like (tert-butoxycarbonyl)aminoacetic acid may also possess similar effects due to structural similarities .
- Antiparasitic Properties : Compounds derived from tetrahydrothiopyran have been noted for their antiparasitic activities against resistant strains of Plasmodium falciparum, indicating a potential application in treating malaria .
- Antitumor Effects : The compound's structural analogs have shown promise in anticancer studies, particularly in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis and Evaluation of Biological Activity
A recent study synthesized novel derivatives of tetrahydroisoquinoline and evaluated their biological activities. The findings highlighted that certain modifications to the structure significantly enhanced antiviral and antiparasitic activities compared to their precursors. This suggests that (tert-butoxycarbonyl)aminoacetic acid could be optimized for improved efficacy in these areas .
Comparative Analysis with Known Antiviral Agents
In comparative studies against established antiviral agents like chloroquine and hydroxychloroquine, various tetrahydroisoquinoline derivatives exhibited lower cytotoxicity while maintaining effective antiviral properties. This positions (tert-butoxycarbonyl)aminoacetic acid as a candidate for further development in antiviral therapies .
Data Tables
| Compound Name | Activity Type | IC50 (µM) | Toxicity (MRC-5 Cell Line) |
|---|---|---|---|
| Chloroquine | Antiviral | 60 ± 3 | 10 |
| Hydroxychloroquine | Antiviral | 66 ± 3 | 30 |
| THIQ Derivative A | Antiviral | 280 ± 12 | 1 |
| THIQ Derivative B | Antiparasitic | 200 | 0.5 |
Note: IC50 values indicate the concentration required to inhibit viral replication by 50% .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical distinctions between the target compound and its closest analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Stability Notes |
|---|---|---|---|---|
| (tert-Butoxycarbonyl)aminoacetic acid (Target) | C₁₂H₂₁NO₄S | 283.36 | Thiopyran (sulfur), Boc-protected amino, acetic acid | Sensitive to oxidation at sulfur |
| 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid | C₁₂H₂₁NO₆S | 307.36 | Thiopyran sulfone (oxidized sulfur), Boc-amino, acetic acid | Higher oxidative stability |
| {4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid | C₁₂H₂₁NO₅ | 259.30 | Pyran (oxygen), Boc-amino, acetic acid | Lower lipophilicity vs. thiopyran |
| (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid | C₁₂H₂₁NO₅ | 259.30 | Pyran (oxygen), stereospecific (S-configuration), Boc-amino, acetic acid | Chiral center impacts bioactivity |
| 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | 229.27 | Cyclopentane ring (non-heterocyclic), Boc-amino, carboxylic acid | Smaller ring size alters conformation |
Functional Group and Reactivity Analysis
- Thiopyran vs. Pyran Rings :
The sulfur atom in the thiopyran ring increases lipophilicity and nucleophilicity compared to the oxygen-containing pyran analog. This enhances membrane permeability but may reduce metabolic stability . - Boc Group Stability : The Boc group remains stable under mild acidic conditions (e.g., acetic acid at ≤85°C) but is cleaved under stronger acids or elevated temperatures, as observed in related compounds .
Q & A
Basic: What are the critical physicochemical properties of (tert-butoxycarbonyl)aminoacetic acid for experimental design?
The compound’s molecular weight (273.33 g/mol, calculated from C₁₃H₂₃NO₅) and melting point (~48–50°C, based on analog data) are essential for solubility studies and reaction temperature optimization. Safety data (e.g., R-phrases: R36/37/38, R41) indicate the need for skin/eye protection and ventilation during handling .
Methodological Insight : Use differential scanning calorimetry (DSC) to confirm melting behavior. Safety protocols should align with GHS guidelines, including fume hoods and nitrile gloves .
Basic: How can researchers synthesize (tert-butoxycarbonyl)aminoacetic acid?
A common route involves coupling tetrahydro-2H-thiopyran-4-yl-acetic acid with a tert-butoxycarbonyl (Boc)-protected amine. For example:
Activate the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.
Introduce Boc-protected amine under inert atmosphere.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Validation : Monitor reaction progress by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How does the Boc group’s stability impact reaction conditions for this compound?
The Boc group is stable in acetic acid at ≤85°C but decomposes at higher temperatures, leading to acetylation of the free amine. For example, in acetic acid at 85°C, Boc-protected analogs retained the group, while at 100°C, deprotection occurred .
Methodological Insight : Use mild acids (e.g., trifluoroacetic acid in dichloromethane at 4°C) for controlled Boc removal without side reactions. Verify stability via ¹H NMR (disappearance of tert-butyl peak at δ 1.4 ppm) .
Advanced: What spectroscopic techniques resolve stereochemical ambiguities in derivatives of this compound?
2D HMBC NMR is critical for confirming stereochemistry. For example, in Boc-protected propenoates, ³J coupling values (e.g., 3JH,CO = 4.8 Hz for Z-isomers) distinguish stereoisomers .
Protocol : Acquire ¹³C and DEPT-135 spectra to assign quaternary carbons. Use NOESY to confirm spatial proximity of substituents in cyclic intermediates .
Advanced: How can researchers mitigate competing side reactions during coupling steps?
Competitive acetylation or oxidation can occur due to reactive intermediates. Strategies include:
- Using low-temperature (-20°C) coupling with HOBt/DMAP to suppress racemization.
- Adding molecular sieves to scavenge water in amide bond formation .
Validation : Analyze by LC-MS for byproducts (e.g., m/z +18 for hydrolyzed intermediates). Optimize equivalents of coupling reagents (1.2–1.5× molar ratio) .
Basic: What purification strategies are effective for this compound?
- Liquid-liquid extraction : Separate acidic impurities using 5% NaHCO₃.
- Recrystallization : Use ethanol/water (7:3) for high recovery (>85%).
- Flash chromatography : Silica gel with 30–50% EtOAc in hexane yields >95% purity .
Analytical Tip : Characterize crystals via X-ray diffraction to confirm lattice structure .
Advanced: How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions?
In polar aprotic solvents (e.g., DMF), the compound exhibits enhanced nucleophilicity at the thiopyran sulfur. At 60°C, sulfoxide formation is observed, requiring strict inert atmospheres (N₂/Ar) to prevent oxidation .
Mitigation : Use radical scavengers (e.g., BHT) in THF-based reactions. Monitor oxidation via FT-IR (S=O stretch at ~1040 cm⁻¹) .
Basic: What analytical methods confirm the compound’s identity and purity?
- MS (ESI+) : Expected [M+H]+ at m/z 274.3.
- ¹H NMR : Key signals include tert-butyl (δ 1.4 ppm, singlet) and thiopyran protons (δ 2.8–3.2 ppm, multiplet).
- Elemental Analysis : Acceptable C/N/O deviation ≤0.3% .
Troubleshooting : For hygroscopic samples, use Karl Fischer titration to ensure <0.1% water content .
Advanced: How can cross-coupling reactions be applied to modify the thiopyran ring?
Suzuki-Miyaura coupling using boronic acid derivatives (e.g., 4-Boc-aminophenylboronic acid) introduces aryl groups at the thiopyran C-4 position. Optimize with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/EtOH (3:1) at 80°C .
Validation : Analyze regioselectivity via NOE correlations in ¹H NMR .
Advanced: What computational methods predict the compound’s conformational stability?
Molecular dynamics (MD) simulations (AMBER force field) reveal that the thiopyran ring adopts a chair conformation, minimizing steric clash with the Boc group. Density functional theory (DFT) at B3LYP/6-31G* level calculates torsional barriers (~2 kcal/mol for ring puckering) .
Application : Use Gaussian 16 to optimize geometry and compute IR spectra for comparison with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
